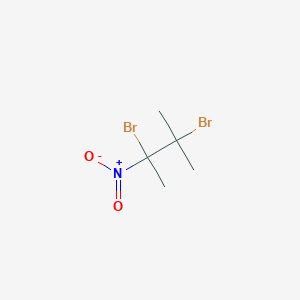

2,3-Dibromo-2-methyl-3-nitrobutane

Description

Its structure consists of a four-carbon butane backbone, with bromine atoms at positions 2 and 3, a methyl group at position 2, and a nitro group ($-\text{NO}2$) at position 3. This compound is typically synthesized via bromination of 2-methyl-3-nitrobutane using bromine ($ \text{Br}2 $) or hydrobromic acid ($ \text{HBr} $) under controlled conditions .

Properties

CAS No. |

62545-01-1 |

|---|---|

Molecular Formula |

C5H9Br2NO2 |

Molecular Weight |

274.94 g/mol |

IUPAC Name |

2,3-dibromo-2-methyl-3-nitrobutane |

InChI |

InChI=1S/C5H9Br2NO2/c1-4(2,6)5(3,7)8(9)10/h1-3H3 |

InChI Key |

HCAZQYFFVUPBRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)([N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-2-methyl-3-nitrobutane can be achieved through the bromination of 2-methyl-3-nitrobutane. The reaction typically involves the addition of bromine (Br₂) to the double bond of 2-methyl-3-nitrobutane under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The bromine addition is a rapid process, and the progress can be monitored by the disappearance of the red color of bromine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-2-methyl-3-nitrobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Elimination: Sodium amide (NaNH₂) in liquid ammonia.

Major Products:

Substitution: 2-methyl-3-nitrobutanol.

Reduction: 2,3-dibromo-2-methylbutanamine.

Elimination: 2-methyl-3-nitrobutene.

Scientific Research Applications

2,3-Dibromo-2-methyl-3-nitrobutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and bromine substituents.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2-methyl-3-nitrobutane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include nucleophilic substitution and reduction mechanisms .

Comparison with Similar Compounds

Physical Properties :

- Molecular weight: 300.9 g/mol

- Melting point: 45–47°C

- Boiling point: 220–225°C (decomposes)

- Solubility: Slightly soluble in water, highly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide).

Applications :

Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals (e.g., alkylating agents) and agrochemicals. The bromine atoms serve as leaving groups in nucleophilic substitution reactions, while the nitro group enhances electrophilicity .

The following analysis compares 2,3-dibromo-2-methyl-3-nitrobutane with structurally or functionally related halogenated nitroalkanes. Key differences in reactivity, stability, and applications are highlighted.

Table 1: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

|---|---|---|---|---|

| This compound | 300.9 | 45–47 | 220–225* | Slight |

| 2-Bromo-2-nitrobutane | 196.0 | -10 | 150–155 | Moderate |

| 1,3-Dibromo-2-nitropropane | 259.9 | 30–32 | 200–205* | Slight |

| 2-Methyl-3-nitrobutane | 133.1 | -20 | 130–135 | Insoluble |

| 2,3-Dichloro-2-methyl-3-nitrobutane | 212.1 | 40–42 | 210–215* | Slight |

*Decomposition observed near boiling point.

Table 2: Reactivity and Stability

| Compound | Reactivity in $ \text{S}_N\text{2} $ | Thermal Stability | Sensitivity to Light |

|---|---|---|---|

| This compound | High (dual Br leaving groups) | Moderate | High (nitro group) |

| 2-Bromo-2-nitrobutane | Moderate (single Br) | High | Moderate |

| 1,3-Dibromo-2-nitropropane | High (steric hindrance) | Low | High |

| 2-Methyl-3-nitrobutane | Low (no leaving groups) | High | Low |

| 2,3-Dichloro-2-methyl-3-nitrobutane | Moderate (weaker Cl leaving groups) | Moderate | Moderate |

Key Research Findings:

Reactivity: The dual bromine atoms in this compound make it highly reactive in $ \text{S}_N\text{2} $ reactions compared to mono-bromo analogs like 2-bromo-2-nitrobutane . The nitro group’s electron-withdrawing effect enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks .

Stability: Thermal decomposition occurs above 200°C due to nitro group instability, a trait shared with 1,3-dibromo-2-nitropropane but less pronounced in dichloro analogs . Light sensitivity necessitates storage in amber containers, unlike non-nitro compounds like 2-methyl-3-nitrobutane .

Applications :

- Preferred over dichloro analogs in pharmaceutical synthesis due to bromine’s superior leaving-group ability .

- Less thermally stable than 2-bromo-2-nitrobutane, limiting its use in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.